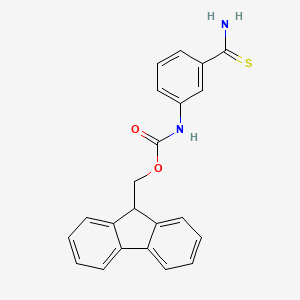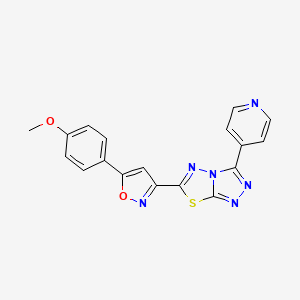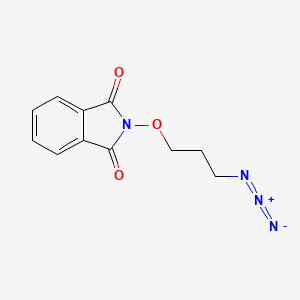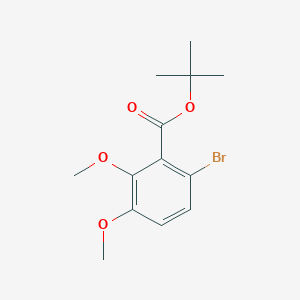![molecular formula C23H34O5 B12629636 (5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17'-乙酰基-11'-羟基-10',13'-二甲基螺[1,3-二氧戊环-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-十二氢-2H-环戊并[a]菲]-1'-酮 是一种具有独特螺环结构的复杂有机分子。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多个步骤,包括螺[1,3-二氧戊环]环的形成以及乙酰基和羟基官能团的引入。反应条件通常需要对温度、pH 和特定催化剂的使用进行精确控制,以确保获得正确的立体化学。
工业生产方法
该化合物的工业生产方法可能涉及使用自动化反应器和连续流工艺进行大规模合成。这些方法旨在优化产率和纯度,同时最大限度地减少有害试剂的使用并减少废物。
化学反应分析
反应类型
该化合物可以进行多种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 乙酰基可以被还原为醇。
取代: 螺[1,3-二氧戊环]环可以进行亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羟基的氧化可能产生酮,而乙酰基的还原可能产生醇。
科学研究应用
该化合物在科学研究中有着广泛的应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医学: 研究其潜在的治疗效果,并作为药物开发的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
该化合物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。螺环结构和官能团使其能够与这些靶标结合并调节其活性。所涉及的途径可能包括信号转导、代谢调节或基因表达。
相似化合物的比较
类似化合物
- (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17'-乙酰基-11'-羟基-10',13'-二甲基螺[1,3-二氧戊环-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-十二氢-2H-环戊并[a]菲]-1'-酮
- (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17'-乙酰基-11'-羟基-10',13'-二甲基螺[1,3-二氧戊环-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-十二氢-2H-环戊并[a]菲]-1'-酮
独特性
该化合物因其特定的立体化学和螺[1,3-二氧戊环]环的存在而具有独特性。
属性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one |
InChI |
InChI=1S/C23H34O5/c1-13(24)16-6-7-17-15-5-4-14-10-23(27-8-9-28-23)12-19(26)22(14,3)20(15)18(25)11-21(16,17)2/h14-18,20,25H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,20-,21-,22-/m1/s1 |
InChI 键 |
WFVNJFCMHPDSFZ-RDUKLKAISA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C(=O)CC5(C4)OCCO5)C)O)C |
规范 SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(C(=O)CC5(C4)OCCO5)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)






![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)

![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
